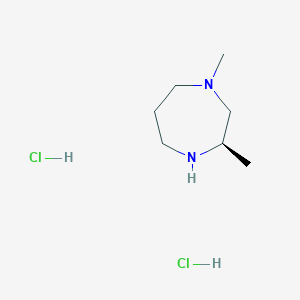![molecular formula C10H19N3O4 B15051410 tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a hydroxycarbamimidoyl group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and hydroxycarbamimidoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydroxycarbamimidoyl group can mimic natural substrates or inhibitors, making it useful in biochemical assays .
Medicine: In medicinal chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- tert-butyl 3-[(methylamino)methyl]morpholine-4-carboxylate
- tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H19N3O4 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Clé InChI |
JHNBDFZBWYOJPY-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOCC1/C(=N\O)/N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


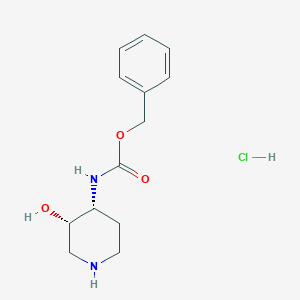
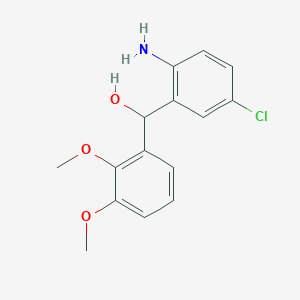
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051344.png)
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)

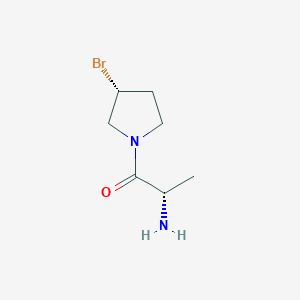
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B15051399.png)
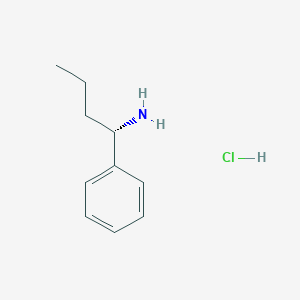
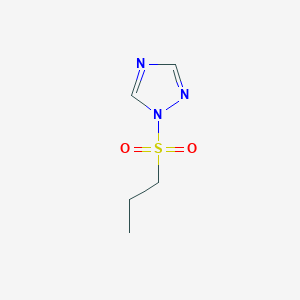
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
![(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
